molecular formula C6H13NO2 B1182328 (3S,4R)-4-ethoxyoxolan-3-amine CAS No. 1255859-41-6

(3S,4R)-4-ethoxyoxolan-3-amine

Cat. No. B1182328
M. Wt: 131.17 g/mol
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

(3S,4R)-4-ethoxyoxolan-3-amine, also known as EOA, is an organic compound that is widely used in organic synthesis and as a building block for various pharmaceuticals. It has a wide range of applications in organic synthesis, ranging from the production of synthetic intermediates to the synthesis of pharmaceuticals. Additionally, EOA has been found to have a variety of biochemical and physiological effects, making it a valuable tool for scientific research.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for (3S,4R)-4-ethoxyoxolan-3-amine involves the conversion of a starting material into the desired product through a series of chemical reactions.

Starting Materials
Ethyl 3-hydroxypropanoate, Sodium hydride, Chloroacetyl chloride, Sodium borohydride, Hydrochloric acid, Sodium hydroxide, Ammonium chloride

Reaction
Step 1: Ethyl 3-hydroxypropanoate is treated with sodium hydride to form the corresponding enolate., Step 2: Chloroacetyl chloride is added to the reaction mixture to form ethyl 3-(chloroacetyl)propanoate., Step 3: Sodium borohydride is added to the reaction mixture to reduce the carbonyl group to a hydroxyl group, forming ethyl 3-(hydroxyacetyl)propanoate., Step 4: The hydroxyl group is protected as a tert-butyldimethylsilyl (TBDMS) ether using TBDMS chloride and imidazole., Step 5: The ethoxy group is introduced by treating the TBDMS-protected intermediate with sodium hydride and ethyl iodide., Step 6: The TBDMS group is removed using hydrochloric acid to form the intermediate (3S,4R)-4-ethoxyoxolan-3-ol., Step 7: The amine group is introduced by treating the intermediate with sodium hydroxide and ammonium chloride to form the final product, (3S,4R)-4-ethoxyoxolan-3-amine.

Mechanism Of Action

The mechanism of action of (3S,4R)-4-ethoxyoxolan-3-amine is not yet fully understood. However, it is believed to interact with proteins, enzymes, and other molecules in the body, leading to a variety of biochemical and physiological effects. It is believed that (3S,4R)-4-ethoxyoxolan-3-amine binds to a variety of proteins, enzymes, and other molecules, leading to changes in their activity, which in turn leads to the desired biochemical and physiological effects.

Biochemical And Physiological Effects

(3S,4R)-4-ethoxyoxolan-3-amine has been found to have a variety of biochemical and physiological effects. It has been found to have anti-inflammatory and analgesic effects, as well as anti-tumor and anti-cancer effects. Additionally, it has been found to have anti-oxidant and anti-microbial effects.

Advantages And Limitations For Lab Experiments

(3S,4R)-4-ethoxyoxolan-3-amine has several advantages and limitations for lab experiments. One of the main advantages of (3S,4R)-4-ethoxyoxolan-3-amine is its low cost, which makes it an attractive option for researchers. Additionally, (3S,4R)-4-ethoxyoxolan-3-amine is easy to synthesize, which makes it a convenient option for experiments. However, (3S,4R)-4-ethoxyoxolan-3-amine also has some limitations, such as its limited stability, which can make it difficult to store for long periods of time. Additionally, (3S,4R)-4-ethoxyoxolan-3-amine can be toxic in high concentrations, which can limit its use in certain experiments.

Future Directions

The use of (3S,4R)-4-ethoxyoxolan-3-amine in scientific research is still in its early stages, and there are a number of potential future directions for research. One potential future direction is the use of (3S,4R)-4-ethoxyoxolan-3-amine in drug discovery and development. Additionally, further research can be done to explore the biochemical and physiological effects of (3S,4R)-4-ethoxyoxolan-3-amine, as well as to further understand its mechanism of action. Additionally, further research can be done to explore the potential therapeutic applications of (3S,4R)-4-ethoxyoxolan-3-amine, such as its use in the treatment of various diseases. Finally, further research can be done to explore the potential industrial applications of (3S,4R)-4-ethoxyoxolan-3-amine, such as its use in the synthesis of various pharmaceuticals.

Scientific Research Applications

(3S,4R)-4-ethoxyoxolan-3-amine has been found to have a wide variety of applications in scientific research. It has been used as a model compound for studying the mechanism of action of pharmaceuticals, as well as for studying the biochemical and physiological effects of various compounds. Additionally, (3S,4R)-4-ethoxyoxolan-3-amine has been used in the synthesis of a variety of pharmaceuticals, such as the anti-inflammatory drug naproxen.

properties

IUPAC Name

(3S,4R)-4-ethoxyoxolan-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2/c1-2-9-6-4-8-3-5(6)7/h5-6H,2-4,7H2,1H3/t5-,6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHKFYFFNUUVCHK-WDSKDSINSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1COCC1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCO[C@H]1COC[C@@H]1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701280597
Record name (3S,4R)-4-Ethoxytetrahydro-3-furanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701280597
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

131.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3S,4R)-4-ethoxyoxolan-3-amine

CAS RN

1255859-41-6
Record name (3S,4R)-4-Ethoxytetrahydro-3-furanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1255859-41-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3S,4R)-4-Ethoxytetrahydro-3-furanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701280597
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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